

Application Notes and Protocols for Purotoxin-1 in Patch-Clamp Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Purotoxin-1 (PTx-1) is a 35-amino acid peptide isolated from the venom of the Central Asian spider Geolycosa sp.[1][2][3]. It is a potent and highly selective inhibitor of the P2X3 receptor, an ATP-gated ion channel predominantly expressed in sensory neurons and implicated in nociception and chronic pain[1][3][4]. PTx-1 exerts its inhibitory effect through a unique mechanism, not by direct pore blocking, but by dramatically slowing the recovery from desensitization of the P2X3 receptor[1][3]. Its high selectivity for P2X3 over other P2X receptor subtypes, including P2X2, P2X2/3, and P2X7, as well as other voltage-gated ion channels, makes it an invaluable tool for studying the physiological and pathological roles of P2X3 receptors[1][2][5].

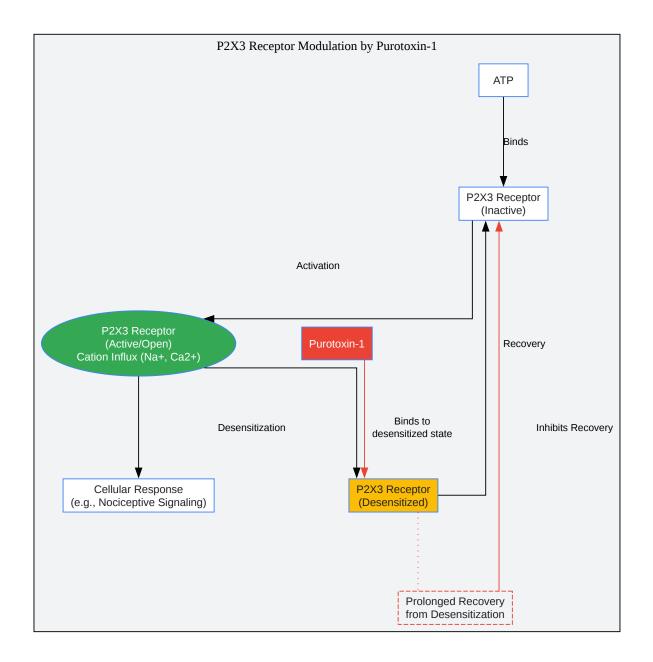
These application notes provide detailed protocols for the use of Purotoxin-1 in patch-clamp electrophysiology to characterize its effects on P2X3 and P2X7 receptors.

Mechanism of Action

Purotoxin-1 is an allosteric modulator of the P2X3 receptor[1]. Its primary mechanism of inhibition is the concentration-dependent prolongation of the receptor's recovery from desensitization[1][5]. When P2X3 receptors are in a desensitized state, PTx-1 binding significantly delays their return to a responsive state, thereby reducing the current elicited by



subsequent agonist applications[1][5]. Interestingly, in the continued presence of PTx-1, the inhibition can revert to a slight potentiation as the frequency of agonist application increases[1].





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Caption: Mechanism of P2X3 receptor inhibition by Purotoxin-1.

Data Presentation

Purotoxin-1 Activity Profile

Parameter	Receptor	Species	Value	Reference
EC50	P2X3	Rat	12 nM	[1]
Inhibitory Concentration	P2X3	Rat	100 nM (full inhibition)	[1][2][5]

Selectivity of Purotoxin-1

At a concentration of 100 nM, Purotoxin-1 has been shown to have no significant effect on the following channels in rat dorsal root ganglion (DRG) neurons[2][5]:

- P2X2 receptors
- P2X2/3 heterodimeric receptors
- Voltage-gated sodium channels
- · Voltage-gated potassium channels
- Voltage-gated calcium channels
- TRPV1 channels (activated by 500 nM capsaicin)

P2X Receptor Agonist and Antagonist Potencies (for reference)



Compound	Receptor	Species	Parameter	Value	Reference
ATP	P2X3	Human	EC50	~1-2 µM	
α,β- methylene ATP	P2X3	Human	EC50	~0.74-1 μM	
ATP	P2X7	Human	EC50	~2-4 mM	_
BzATP	P2X7	Mouse	EC50	197 ± 5.1 μM	[6][7]
AZD9056	P2X7	Mouse	IC50	1.8-2.5 μΜ	[6][7]

Experimental Protocols

Protocol 1: Characterization of Purotoxin-1 Inhibition of P2X3 Receptors in Dorsal Root Ganglion (DRG) Neurons

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of PTx-1 on ATP-gated currents in cultured rat DRG neurons.

- 1. Cell Preparation
- Isolate and culture DRG neurons from rats according to standard laboratory procedures[8].
- Plate neurons on coverslips suitable for patch-clamp recording and maintain in culture for 1-3 days prior to experiments[8][9].
- 2. Recording Solutions



Solution	Component	Concentration (mM)		
Extracellular	NaCl	140		
KCI	4			
MgCl ₂	1	_		
CaCl ₂	2	_		
D-glucose	5	-		
HEPES	10	_		
pH adjusted to 7.4 with NaOH		-		
Intracellular	KCI	140		
MgCl ₂	2			
EGTA	11	_		
HEPES	10	_		
ATP-Mg	2-4	_		
GTP-Na	0.3	_		
pH adjusted to 7.2 with KOH				

3. Electrophysiological Recording

- Perform whole-cell patch-clamp recordings at room temperature (22-24°C)[10][11].
- Use borosilicate glass pipettes with a resistance of 4-8 MΩ when filled with intracellular solution[9][12].
- Establish a gigaohm seal (>1 G Ω) and rupture the membrane to achieve the whole-cell configuration[9][12].
- Clamp the membrane potential at a holding potential of -60 mV or -70 mV[6][7][12].
- Acquire data using a suitable patch-clamp amplifier and software[10].



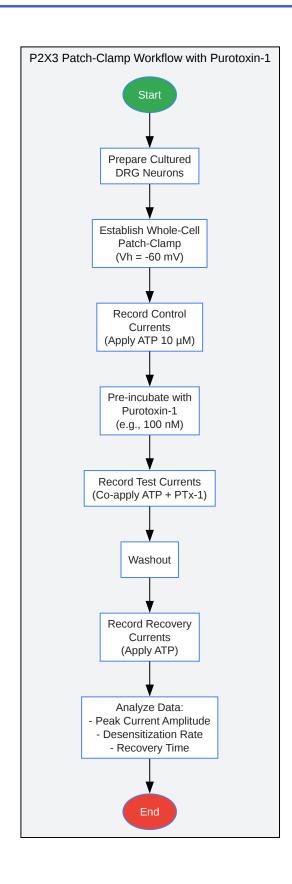




4. Drug Application

- Use a rapid solution exchange system for fast application of agonists and PTx-1[10]. A perfusion speed of 1.5-2 mL/min is recommended[9].
- To elicit P2X3-mediated currents, apply the agonist ATP (e.g., 10 μ M) or α , β -methylene ATP (e.g., 100 μ M) for brief periods (e.g., 1-2 seconds)[2][5].
- To investigate the effect of PTx-1, pre-apply PTx-1 (e.g., 10-100 nM) for a designated period (e.g., 1-5 minutes) before co-application with the agonist.
- To study the effect on desensitization recovery, apply a desensitizing concentration of ATP, followed by a washout period with and without PTx-1, and then a second application of ATP.





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Caption: Experimental workflow for P2X3 receptor analysis.



Protocol 2: Assessment of Purotoxin-1 Selectivity against P2X7 Receptors

This protocol is designed to confirm the lack of PTx-1 activity on P2X7 receptors, typically expressed in immune cells like microglia or in heterologous expression systems.

1. Cell Preparation

• Use a cell line stably or transiently expressing recombinant P2X7 receptors (e.g., HEK293 or 1321N1 cells) or primary microglial cells[6][7][13].

2. Recording Solutions

Solution	Component	Concentration (mM)
Extracellular	NaCl	147
KCI	2	
MgCl ₂	1	
CaCl ₂	2	_
D-glucose	13	_
HEPES	10	_
pH adjusted to 7.3 with NaOH		
Intracellular	NaCl	85
NaF	60	
EGTA	10	_
HEPES	10	-
pH adjusted to 7.2 with NaOH		_

3. Electrophysiological Recording

• Follow the same general whole-cell patch-clamp procedure as described in Protocol 1.

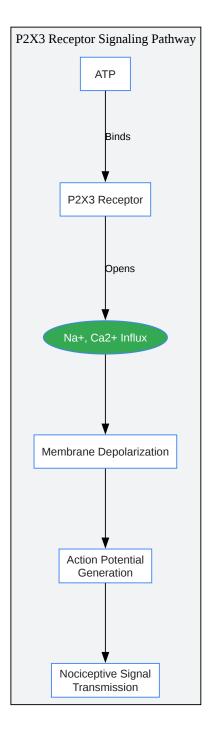


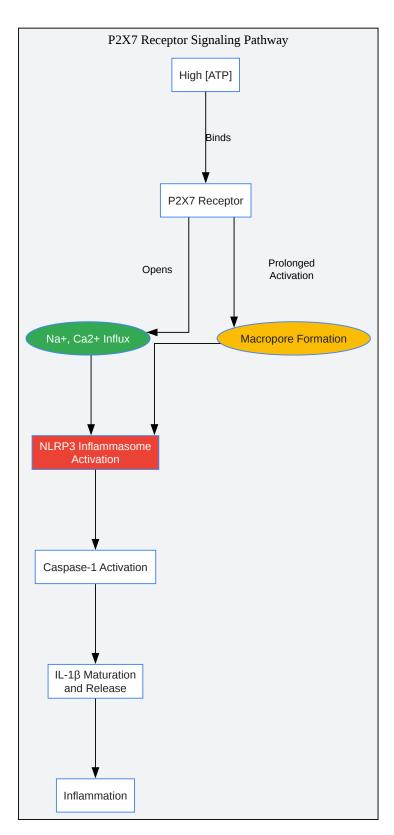
- Hold the membrane potential at -70 mV[6][7].
- 4. Drug Application
- P2X7 receptors require higher concentrations of ATP for activation. Use ATP in the millimolar range (e.g., 1-5 mM) or the more potent agonist BzATP (e.g., 100-300 μM)[6][7].
- Apply the agonist for a longer duration (e.g., 5-10 seconds) as P2X7 currents activate and desensitize slowly.
- Record control currents in response to the agonist.
- Pre-incubate with Purotoxin-1 (100 nM or higher) for several minutes and then co-apply with the agonist to assess any potential inhibitory or modulatory effects.

Signaling Pathways

Activation of P2X3 and P2X7 receptors leads to the influx of cations (Na⁺ and Ca²⁺), which in turn triggers distinct downstream signaling cascades.







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Caption: P2X3 and P2X7 receptor signaling pathways.



P2X3 receptor activation is primarily associated with rapid synaptic transmission in sensory neurons, leading to the perception of pain[4]. In contrast, the activation of P2X7 receptors, which often requires higher concentrations of ATP, is linked to the initiation of inflammatory cascades, including the activation of the NLRP3 inflammasome and subsequent release of proinflammatory cytokines like IL-1β[14][15][16][17].

Conclusion

Purotoxin-1 is a highly selective and potent tool for the investigation of P2X3 receptor function. Its unique mechanism of action provides a powerful means to modulate P2X3 activity in vitro and in vivo. The protocols outlined in these application notes provide a framework for researchers to utilize patch-clamp electrophysiology to characterize the effects of Purotoxin-1 and to probe the role of P2X3 receptors in various physiological and pathophysiological processes. The confirmed lack of activity at P2X7 receptors further solidifies the utility of PTx-1 as a specific P2X3-targeting agent.

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